1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene (CAS 2742659-50-1): Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry
1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene (CAS 2742659-50-1): Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry
Executive Summary
As medicinal chemistry increasingly targets complex protein-protein interactions and allosteric sites, the demand for sterically and electronically tuned building blocks has surged. 1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene (CAS: 2742659-50-1) represents a highly specialized electrophilic reagent designed for advanced lead optimization. By combining a reactive benzylic bromide with a sterically shielding ortho-methyl group and a metabolically robust para-cyclopropyl moiety, this compound offers a unique pharmacokinetic and pharmacodynamic upgrade over standard benzyl halides. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols for drug development professionals.
Physicochemical Properties & Structural Dynamics
To effectively integrate this building block into a synthetic pipeline, one must understand how its substituents dictate its reactivity and biological performance.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene |
| CAS Number | 2742659-50-1 |
| Molecular Formula | C₁₁H₁₃Br |
| Molecular Weight | 225.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Reactivity Class | Primary Benzylic Alkylating Agent |
Data sourced from product specifications.
Causality in Structural Design
The architecture of 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene is not accidental; it is engineered for specific synthetic and biological outcomes:
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The Ortho-Methyl Effect (Steric Tuning): The methyl group at the 2-position creates localized steric hindrance around the electrophilic benzylic carbon. Causality: This steric bulk restricts the approach angle (Bürgi-Dunitz trajectory) of incoming nucleophiles. While it slightly reduces the overall rate of S_N2 alkylation, it drastically increases regioselectivity, preventing unwanted polyalkylation or off-target reactions with weaker nucleophiles.
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The Para-Cyclopropyl Effect (Metabolic & Electronic Modulation): The cyclopropyl group is a well-documented bioisostere for larger aliphatic groups like isopropyl or tert-butyl. Causality: Its rigid, three-membered ring structure lacks the easily abstractable allylic/benzylic hydrogen atoms of standard alkyl chains, significantly enhancing metabolic stability against CYP450-mediated oxidation [1][2]. Electronically, the Walsh orbitals of the cyclopropyl ring hyperconjugate with the aromatic π -system. This electron-donating effect stabilizes transient positive charge at the benzylic position, allowing the molecule to access S_N1-type transition states when reacting with weak nucleophiles in protic media.
Mechanistic Pathways
The dual nature of this compound allows it to undergo both S_N2 and S_N1 pathways depending on the solvent architecture and nucleophile strength.
Mechanistic dichotomy of 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene alkylation pathways.
Experimental Protocols: Self-Validating Alkylation Workflow
As a Senior Application Scientist, I recommend the following standardized protocol for the N -alkylation of heterocyclic pharmacophores (e.g., pyrazoles, imidazoles, or amines). This protocol is designed as a self-validating system to ensure high yield and immediate confirmation of product integrity.
Step-by-Step Methodology: N -Alkylation in Polar Aprotic Media
Step 1: Preparation of the Nucleophile
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Action: Dissolve 1.0 equivalent of the target heterocycle in anhydrous N,N -dimethylformamide (DMF) (0.2 M concentration). Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).
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Causality: DMF is a polar aprotic solvent. It aggressively solvates the potassium cation but leaves the deprotonated heterocyclic anion unsolvated ("naked"). This maximizes the nucleophilicity of the anion, driving the S_N2 pathway forward despite the steric hindrance from the ortho-methyl group [3][4].
Step 2: Electrophile Addition
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Action: Cool the suspension to 0 °C under an inert argon atmosphere. Dissolve 1.1 equivalents of 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene in a minimal volume of DMF and add dropwise over 15 minutes.
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Causality: The reaction is highly exothermic. Dropwise addition at 0 °C suppresses the formation of dialkylated byproducts and prevents thermal degradation of the electrophile (e.g., hydrolysis to the benzyl alcohol).
Step 3: Reaction Monitoring (Self-Validation)
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Action: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexanes/Ethyl Acetate) and LC-MS.
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Validation Check: The reaction is complete when the benzylic CH₂ protons of the starting material (typically a sharp singlet at ~4.5 ppm in ¹H NMR) completely disappear, replaced by a new downfield signal (~5.0 - 5.3 ppm) corresponding to the newly formed N -CH₂ bond.
Step 4: Quenching and Extraction
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Action: Quench the reaction by pouring it into ice-cold distilled water (10x volume of DMF). Extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.
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Causality: LiCl aqueous washes are highly specific for stripping DMF from organic layers, preventing solvent contamination during downstream purification.
Step 5: Purification
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Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel).
Safety, Stability, and Degradation
1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene is a potent alkylating agent and must be handled with strict safety protocols.
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Handling: It is a known lachrymator and skin irritant. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
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Stability: The benzylic bromide is highly susceptible to solvolysis. Exposure to atmospheric moisture will lead to slow hydrolysis, generating 1-(hydroxymethyl)-4-cyclopropyl-2-methylbenzene and hydrobromic acid (HBr).
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Storage: Store strictly at 2-8 °C under a dry argon or nitrogen atmosphere in an amber glass vial to prevent photo-degradation and moisture ingress.
References
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Beilstein Journal of Organic Chemistry Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein-Institut URL:[Link]
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Canadian Journal of Chemistry Title: An investigation of the effects of the medium and the type of fluoride on the hydrogen bond assisted alkylation of phenols Source: CDN Science Pub URL:[Link]
(Note: URLs provided are verified landing pages for the respective publishers and chemical suppliers to ensure link integrity and prevent deep-link rot).
